molecular formula C10H18ClNO B14622996 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride CAS No. 55936-04-4

1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride

Cat. No.: B14622996
CAS No.: 55936-04-4
M. Wt: 203.71 g/mol
InChI Key: HHJPWYBEEFWBAW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with amines under specific conditions to form the bicyclic structure. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple steps of purification and crystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinuclidone derivatives, while substitution reactions can introduce different functional groups into the bicyclic structure .

Scientific Research Applications

1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate the activity of certain neurotransmitter receptors, making it of interest in neuropharmacology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride is unique due to its specific bicyclic structure and the presence of the nitrogen atom within the ring system. This structural feature imparts unique chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

55936-04-4

Molecular Formula

C10H18ClNO

Molecular Weight

203.71 g/mol

IUPAC Name

1,3,3-trimethyl-2-azabicyclo[2.2.2]octan-5-one;hydrochloride

InChI

InChI=1S/C10H17NO.ClH/c1-9(2)7-4-5-10(3,11-9)6-8(7)12;/h7,11H,4-6H2,1-3H3;1H

InChI Key

HHJPWYBEEFWBAW-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(N1)(CC2=O)C)C.Cl

Origin of Product

United States

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